N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c1-10-8-13(17(18,19)20)23-14(22-10)6-7-21-15(25)9-24-11-4-2-3-5-12(11)27-16(24)26/h2-5,8H,6-7,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYTCAQQVUCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CN2C3=CC=CC=C3OC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimidine moiety : Substituted with a trifluoromethyl group.
- Benzofuran core : Linked to an oxo-benzoxazole group.
This unique arrangement contributes to its distinct chemical and biological properties.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the benzofuran core provides structural stability.
Target Enzymes and Pathways
- Ubiquitin-Specific Protease 7 (USP7) : The compound has shown significant interaction with USP7, impacting pathways related to cell proliferation and immune response .
- Inhibition of Enzymatic Activity : By binding to the active sites of specific enzymes, the compound can modulate biochemical pathways crucial for tumorigenesis and other cellular processes.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative activity against various human tumor cell lines. For instance:
- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).
- Efficacy : At concentrations around 5 µg/ml, the compound demonstrated significant cytotoxic effects, although it was less potent than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound:
- In vitro Studies : Demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide | Benzofuran core | Moderate anticancer activity | Similar mechanism targeting USP7 |
| N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide | Furan instead of benzofuran | Lower potency in tumor cell lines | Different binding affinity due to structural changes |
| N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran derivatives | Variations in functional groups | Varies widely in activity | Functional group modifications affect biological outcomes |
Case Studies and Research Findings
- Study on Anticancer Activity : In a study published in 2022, the compound was evaluated against multiple cancer cell lines, showing IC50 values ranging from 5 to 15 µg/ml across different types . This indicates its potential as a lead candidate for further development in oncology.
- Mechanistic Insights : Another research article highlighted the interaction of the compound with USP7, suggesting that it could modulate pathways involved in cancer progression and immune response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
